molecular formula C7H7BrClNO B13664410 6-Bromo-3-(chloromethyl)-2-methoxypyridine

6-Bromo-3-(chloromethyl)-2-methoxypyridine

Katalognummer: B13664410
Molekulargewicht: 236.49 g/mol
InChI-Schlüssel: JJZKVPWTXJMNNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-3-(chloromethyl)-2-methoxypyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine, chlorine, and methoxy functional groups attached to a pyridine ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

The synthesis of 6-Bromo-3-(chloromethyl)-2-methoxypyridine typically involves halogenation and methylation reactions. One common synthetic route includes the bromination of 3-(chloromethyl)-2-methoxypyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position on the pyridine ring.

Industrial production methods may involve similar halogenation reactions but on a larger scale, using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

6-Bromo-3-(chloromethyl)-2-methoxypyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 6-azido-3-(chloromethyl)-2-methoxypyridine.

Wissenschaftliche Forschungsanwendungen

6-Bromo-3-(chloromethyl)-2-methoxypyridine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of bioactive molecules that target specific biological pathways.

    Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 6-Bromo-3-(chloromethyl)-2-methoxypyridine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of halogen atoms can enhance the compound’s binding affinity to its target, while the methoxy group can influence its pharmacokinetic properties.

Vergleich Mit ähnlichen Verbindungen

6-Bromo-3-(chloromethyl)-2-methoxypyridine can be compared with other halogenated pyridines, such as:

    6-Bromo-3-(chloromethyl)pyridine: Lacks the methoxy group, which can affect its reactivity and applications.

    3-Bromo-6-chloropyridine:

    2-Methoxy-3-(chloromethyl)pyridine: Lacks the bromine atom, which can influence its reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C7H7BrClNO

Molekulargewicht

236.49 g/mol

IUPAC-Name

6-bromo-3-(chloromethyl)-2-methoxypyridine

InChI

InChI=1S/C7H7BrClNO/c1-11-7-5(4-9)2-3-6(8)10-7/h2-3H,4H2,1H3

InChI-Schlüssel

JJZKVPWTXJMNNA-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=N1)Br)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.